molecular formula C19H22N2O2S2 B4268717 ethyl 5-benzyl-2-[(1-pyrrolidinylcarbonothioyl)amino]-3-thiophenecarboxylate

ethyl 5-benzyl-2-[(1-pyrrolidinylcarbonothioyl)amino]-3-thiophenecarboxylate

Cat. No. B4268717
M. Wt: 374.5 g/mol
InChI Key: NKOYFAZUXXHMRE-UHFFFAOYSA-N
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Description

Ethyl 5-benzyl-2-[(1-pyrrolidinylcarbonothioyl)amino]-3-thiophenecarboxylate, also known as BPCT, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. BPCT is a thiophene derivative that has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of ethyl 5-benzyl-2-[(1-pyrrolidinylcarbonothioyl)amino]-3-thiophenecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. ethyl 5-benzyl-2-[(1-pyrrolidinylcarbonothioyl)amino]-3-thiophenecarboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell growth. ethyl 5-benzyl-2-[(1-pyrrolidinylcarbonothioyl)amino]-3-thiophenecarboxylate has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
ethyl 5-benzyl-2-[(1-pyrrolidinylcarbonothioyl)amino]-3-thiophenecarboxylate has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. In vitro studies have shown that ethyl 5-benzyl-2-[(1-pyrrolidinylcarbonothioyl)amino]-3-thiophenecarboxylate induces apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. ethyl 5-benzyl-2-[(1-pyrrolidinylcarbonothioyl)amino]-3-thiophenecarboxylate has also been shown to arrest the cell cycle at the G2/M phase, which prevents cancer cells from dividing. Additionally, ethyl 5-benzyl-2-[(1-pyrrolidinylcarbonothioyl)amino]-3-thiophenecarboxylate has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors.

Advantages and Limitations for Lab Experiments

Ethyl 5-benzyl-2-[(1-pyrrolidinylcarbonothioyl)amino]-3-thiophenecarboxylate has several advantages for lab experiments, including its high potency and specificity. ethyl 5-benzyl-2-[(1-pyrrolidinylcarbonothioyl)amino]-3-thiophenecarboxylate has been shown to have a low toxicity profile and is well-tolerated in animal studies. However, ethyl 5-benzyl-2-[(1-pyrrolidinylcarbonothioyl)amino]-3-thiophenecarboxylate has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. Additionally, ethyl 5-benzyl-2-[(1-pyrrolidinylcarbonothioyl)amino]-3-thiophenecarboxylate has not been extensively studied in vivo, and more research is needed to understand its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for research on ethyl 5-benzyl-2-[(1-pyrrolidinylcarbonothioyl)amino]-3-thiophenecarboxylate. One area of interest is the development of ethyl 5-benzyl-2-[(1-pyrrolidinylcarbonothioyl)amino]-3-thiophenecarboxylate analogs with improved solubility and bioavailability. Another area of interest is the study of ethyl 5-benzyl-2-[(1-pyrrolidinylcarbonothioyl)amino]-3-thiophenecarboxylate in combination with other anticancer agents to improve its efficacy. Additionally, more research is needed to understand the pharmacokinetics and pharmacodynamics of ethyl 5-benzyl-2-[(1-pyrrolidinylcarbonothioyl)amino]-3-thiophenecarboxylate in vivo, which will be important for its clinical development.
Conclusion
In conclusion, ethyl 5-benzyl-2-[(1-pyrrolidinylcarbonothioyl)amino]-3-thiophenecarboxylate is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. ethyl 5-benzyl-2-[(1-pyrrolidinylcarbonothioyl)amino]-3-thiophenecarboxylate has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. ethyl 5-benzyl-2-[(1-pyrrolidinylcarbonothioyl)amino]-3-thiophenecarboxylate has several advantages for lab experiments, including its high potency and specificity, but also has some limitations. There are several future directions for research on ethyl 5-benzyl-2-[(1-pyrrolidinylcarbonothioyl)amino]-3-thiophenecarboxylate, including the development of analogs and the study of its pharmacokinetics and pharmacodynamics in vivo.

Scientific Research Applications

Ethyl 5-benzyl-2-[(1-pyrrolidinylcarbonothioyl)amino]-3-thiophenecarboxylate has been studied for its potential therapeutic applications, including its anticancer, antifungal, and antibacterial properties. In vitro studies have shown that ethyl 5-benzyl-2-[(1-pyrrolidinylcarbonothioyl)amino]-3-thiophenecarboxylate inhibits the growth of various cancer cell lines, including lung, breast, and prostate cancer. ethyl 5-benzyl-2-[(1-pyrrolidinylcarbonothioyl)amino]-3-thiophenecarboxylate has also been shown to have antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.

properties

IUPAC Name

ethyl 5-benzyl-2-(pyrrolidine-1-carbothioylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S2/c1-2-23-18(22)16-13-15(12-14-8-4-3-5-9-14)25-17(16)20-19(24)21-10-6-7-11-21/h3-5,8-9,13H,2,6-7,10-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOYFAZUXXHMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)CC2=CC=CC=C2)NC(=S)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-benzyl-2-[(pyrrolidin-1-ylcarbonothioyl)amino]thiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 5-benzyl-2-[(1-pyrrolidinylcarbonothioyl)amino]-3-thiophenecarboxylate
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ethyl 5-benzyl-2-[(1-pyrrolidinylcarbonothioyl)amino]-3-thiophenecarboxylate
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ethyl 5-benzyl-2-[(1-pyrrolidinylcarbonothioyl)amino]-3-thiophenecarboxylate
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ethyl 5-benzyl-2-[(1-pyrrolidinylcarbonothioyl)amino]-3-thiophenecarboxylate
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ethyl 5-benzyl-2-[(1-pyrrolidinylcarbonothioyl)amino]-3-thiophenecarboxylate
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